3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID
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Overview
Description
3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID is a potent nonsteroidal anti-inflammatory drug (NSAID) that has shown promising biological properties. This compound is characterized by its molecular formula C21H15FN4O4S and a molecular weight of 438.43.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The affected pathways and their downstream effects for this specific compound would need to be determined through further experimental studies.
Result of Action
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The specific effects of this compound would need to be determined through further experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization with the 4-fluorophenylsulfonylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the original compound .
Scientific Research Applications
3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: As a nonsteroidal anti-inflammatory drug, it has potential therapeutic applications in treating conditions associated with inflammation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Diclofenac: An NSAID with potent anti-inflammatory and analgesic effects.
Uniqueness
3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID is unique due to its specific chemical structure, which imparts distinct biological properties and potential therapeutic applications. Its quinoxaline core and 4-fluorophenylsulfonylamino group contribute to its potency and selectivity as an anti-inflammatory agent.
Properties
IUPAC Name |
3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c22-14-8-10-16(11-9-14)31(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-15-5-3-4-13(12-15)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXASXJBSNEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>65.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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